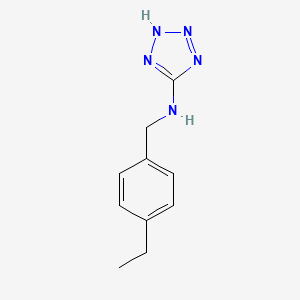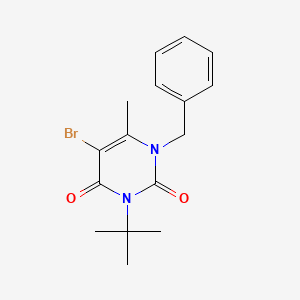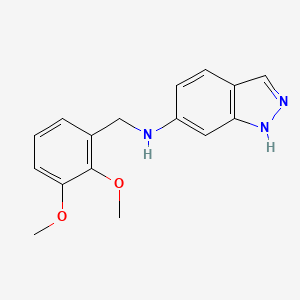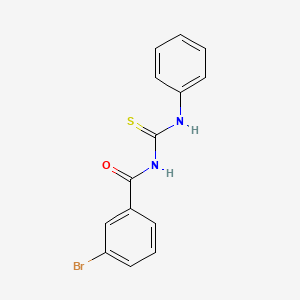
5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone, also known as DMBA, is a synthetic organic compound with a molecular formula of C16H10ClO2S. It is widely used in scientific research as a carcinogen and mutagen to study the mechanisms of cancer development and genetic mutations.
Mechanism of Action
5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone acts as a potent carcinogen by inducing DNA damage and mutations. It is metabolized in the liver to form reactive intermediates that can bind covalently to DNA, leading to the formation of DNA adducts. These adducts can cause mutations and chromosomal aberrations, leading to the initiation and promotion of cancer.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone has been shown to induce a wide range of biochemical and physiological effects. It can cause oxidative stress, inflammation, and apoptosis in cells. It also affects the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.
Advantages and Limitations for Lab Experiments
5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone has several advantages for use in lab experiments. It is a potent carcinogen and mutagen, making it useful for studying the mechanisms of cancer development and genetic mutations. It is also relatively easy to synthesize and has a long shelf life.
However, there are also limitations to using 5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone in lab experiments. It can be toxic to cells at high concentrations, making it difficult to determine the optimal dosages for experiments. Additionally, the use of 5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone in animal models can be controversial due to ethical concerns.
Future Directions
There are several future directions for research involving 5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone. One area of interest is the development of new therapies for cancer based on the mechanisms of 5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone-induced carcinogenesis. Another area of interest is the use of 5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone in combination with other agents to study the synergistic effects of multiple carcinogens. Additionally, there is a need for further research on the mechanisms of 5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone-induced DNA damage and mutations to better understand the processes of carcinogenesis.
Synthesis Methods
The synthesis of 5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone involves the reaction of 4-chlorobenzaldehyde with 2-thiophenecarboxaldehyde in the presence of a base catalyst to form the corresponding enamine. The enamine is then oxidized with potassium permanganate to give 5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone.
Scientific Research Applications
5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone is commonly used in scientific research as a carcinogen and mutagen to study the mechanisms of cancer development and genetic mutations. It is particularly useful in studying the initiation and promotion stages of carcinogenesis. 5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone is also used to induce mammary tumors in animal models to study breast cancer.
properties
IUPAC Name |
(3E)-5-(4-chlorophenyl)-3-(thiophen-2-ylmethylidene)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO2S/c16-12-5-3-10(4-6-12)14-9-11(15(17)18-14)8-13-2-1-7-19-13/h1-9H/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAMYMLGFNVVCQ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-5-(4-chlorophenyl)-3-(thiophen-2-ylmethylidene)furan-2(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(3-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5714460.png)

![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5714469.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5714476.png)


![N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5714497.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5714505.png)


![methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5714526.png)


